molecular formula C20H18ClN5O5 B2596702 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1052610-42-0

2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2596702
CAS No.: 1052610-42-0
M. Wt: 443.84
InChI Key: JWADTHIWEUFOBB-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising a pyrrolo[3,4-d][1,2,3]triazole-dione core substituted with a 4-chlorophenyl group at position 5 and an acetamide moiety linked to a 3,4-dimethoxyphenyl ring.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-14-8-5-12(9-15(14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-3-11(21)4-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWADTHIWEUFOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolo[3,4-d][1,2,3]triazole intermediate.

    Attachment of the Dimethoxyphenyl Group: This can be done via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that compounds related to the pyrrolo[3,4-d][1,2,3]triazole framework exhibit notable antibacterial activity. While specific data on this compound is limited, related derivatives have demonstrated efficacy against various bacterial strains.

  • Example Study : A derivative of the triazole framework showed an IC50 value of 2.14 µM against Bacillus subtilis, suggesting significant antibacterial potency compared to standard antibiotics .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives are often investigated for their ability to inhibit specific enzymes involved in disease processes.

  • Case Study : Research has shown that similar compounds can act as inhibitors for enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain .

Anticancer Activity

The unique structural features of this compound position it as a candidate for anticancer research. Studies have explored various triazole derivatives for their cytotoxic effects on cancer cell lines.

  • Preliminary Findings : Some pyrrolo[3,4-d][1,2,3]triazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Synthesis Overview

StepDescription
Step 1Cyclization to form the triazole core
Step 2Substitution with chlorophenyl group
Step 3Introduction of methoxyphenyl group
Step 4Purification via chromatography

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of cellular events, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo-Triazole-Dione Cores

  • 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (Compound A) Key Differences: The 3-chloro-4-fluorophenyl substituent (vs. The 2,3-dimethylphenyl acetamide group (vs. 3,4-dimethoxyphenyl) reduces polarity, likely increasing lipophilicity (clogP ~3.2 predicted) . Pharmacological Implications: Fluorine substitution may enhance metabolic stability but reduce aqueous solubility compared to the target compound.
  • 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide (Compound B) Key Differences: A tetrazole ring replaces the triazole, and a dihydropyridinone core substitutes the pyrrolo-triazole-dione. Activity Profile: Tetrazole-containing analogs often exhibit improved binding to metal-dependent enzymes (e.g., kinases) but may suffer from off-target effects .

Substituent-Driven Property Variations

Compound Core Structure Substituents clogP (Predicted) Water Solubility (mg/mL)
Target Compound Pyrrolo-triazole-dione 4-ClPh, 3,4-diOMePh 2.8 0.05 (low)
Compound A Pyrrolo-triazole-dione 3-Cl-4-FPh, 2,3-diMePh 3.2 0.03 (low)
5-(4-Methoxyphenyl)-3,8-diphenyl-pyrrolo-thiazolo-pyrimidine Pyrrolo-thiazolo-pyrimidine 4-MeOPh, Ph 4.1 <0.01 (very low)

Notes:

  • The 3,4-dimethoxyphenyl group in the target compound provides moderate electron-donating effects, which may enhance π-π stacking interactions in receptor binding compared to purely hydrophobic substituents (e.g., 2,3-dimethylphenyl in Compound A) .
  • Chlorine at the para position (target compound vs. meta in Compound A) optimizes steric compatibility with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • The target compound’s dimethoxyphenyl group improves solubility in polar solvents (e.g., DMSO) compared to non-polar analogs like Compound A. However, its high clogP (2.8) suggests significant membrane permeability, aligning with trends observed in CNS-targeting agents .
  • SwissADME Predictions : The compound’s topological polar surface area (TPSA ~110 Ų) indicates moderate blood-brain barrier penetration, comparable to celecoxib (TPSA ~85 Ų) but lower than hydrophilic tetrazole derivatives .

Biological Activity

The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C18H18ClN5O3
  • Molecular Weight : 411.84 g/mol
  • CAS Number : 1052561-78-0

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Antimicrobial Activity

Research indicates that compounds with a pyrrolo[3,4-d][1,2,3]triazole core exhibit promising antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various pathogenic strains. The presence of the chlorophenyl group in the structure may enhance this activity due to its electronic properties .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Triazole derivatives have been shown to possess chemotherapeutic effects against different cancer cell lines. For example, certain triazole-based compounds demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme functions critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntifungalSignificant activity against four pathogenic fungi strains.
AnticancerActive against HCT-116 and T47D cancer cell lines with IC50 values of 6.2 μM and 27.3 μM respectively.
AntimicrobialExhibited good antibacterial activity compared to standard agents.

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